molecular formula C8H14O5 B15045817 (3aS,6S,6aS)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-ol

(3aS,6S,6aS)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-ol

Cat. No.: B15045817
M. Wt: 190.19 g/mol
InChI Key: OYYTWUSIDMJZCP-OGCTWPHMSA-N
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Description

(3aS,6S,6aS)-6-(Hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-ol is a bicyclic furanodioxolane derivative characterized by:

  • Molecular formula: C₁₁H₁₈O₆ (inferred from and ).
  • Key functional groups: A hydroxymethyl (-CH₂OH) group at C6, two methyl groups at C2, and a hydroxyl group at C2.
  • Stereochemistry: The (3aS,6S,6aS) configuration defines the spatial arrangement of substituents, critical for its reactivity and biological interactions.
  • Applications: Likely serves as an intermediate in pharmaceutical synthesis or chiral building block for complex molecules (e.g., nucleoside analogs or enzyme inhibitors) .

Properties

Molecular Formula

C8H14O5

Molecular Weight

190.19 g/mol

IUPAC Name

(3aS,6S,6aS)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-ol

InChI

InChI=1S/C8H14O5/c1-8(2)12-5-4(3-9)11-7(10)6(5)13-8/h4-7,9-10H,3H2,1-2H3/t4-,5-,6-,7?/m0/s1

InChI Key

OYYTWUSIDMJZCP-OGCTWPHMSA-N

Isomeric SMILES

CC1(O[C@H]2[C@@H](OC([C@H]2O1)O)CO)C

Canonical SMILES

CC1(OC2C(OC(C2O1)O)CO)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aS,6S,6aS)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-ol typically involves multi-step organic reactions. The process begins with the preparation of the furo[3,4-d][1,3]dioxol ring system, followed by the introduction of the hydroxymethyl and dimethyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound.

Chemical Reactions Analysis

Types of Reactions

(3aS,6S,6aS)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-ol: undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The hydroxymethyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions, such as temperature, pressure, and solvent choice, are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group may yield aldehydes or carboxylic acids, while substitution reactions may introduce new functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

(3aS,6S,6aS)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-ol: has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: It serves as a probe or ligand in biochemical assays, helping to elucidate biological pathways and interactions.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: It is utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which (3aS,6S,6aS)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-ol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s unique structure allows it to modulate biological pathways, leading to various physiological effects.

Comparison with Similar Compounds

Structural Analogues

a. (3aR,6R,6aR)-6-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-ol
  • Key differences :
    • Stereochemistry: (3aR,6R,6aR) vs. (3aS,6S,6aS) in the target compound.
    • Substituent: A 2,2-dimethyl-1,3-dioxolane group replaces the hydroxymethyl at C4.
b. (3aS,6S,6aS)-6-{[(tert-Butyldiphenylsilyl)oxy]methyl}-4-(4-iodophenyl)-2,2-dimethyl-tetrahydrofuro[3,4-d][1,3]dioxol-4-ol
  • Key differences :
    • Substituents : A bulky tert-butyldiphenylsilyl (TBDPS) group protects the hydroxymethyl, and a 4-iodophenyl group is present at C3.
    • Molecular weight : 630.6 g/mol (vs. ~260 g/mol for the target).
  • Impact : The TBDPS group enhances lipophilicity, improving membrane permeability but complicating synthetic steps .
c. Methyl (3aS,4R,6S,6aS)-2,2-dimethyl-6-(4-{[(trifluoromethyl)sulfonyl]oxy}phenyl)-tetrahydrofuro[3,4-d][1,3]dioxole-4-carboxylate
  • Key differences :
    • Electron-withdrawing groups : A triflate (-OSO₂CF₃) group at the phenyl ring and a methyl ester at C4.
  • Impact : The triflate group increases electrophilicity, making it a reactive intermediate in cross-coupling reactions, unlike the target compound’s hydroxyl group .

Spectral Data Comparison

NMR Shifts (¹H and ¹³C)
Compound Key NMR Features Reference
Target Compound Hydroxymethyl protons at δ ~3.5–4.0 ppm; C4-OH resonance at δ ~2.5 ppm
TBDPS-Protected Analog TBDPS protons (aromatic) at δ ~7.5–7.7 ppm; iodophenyl ring at δ ~6.8–7.2 ppm
Triflate Derivative Triflate CF₃ group at δ ~-75 ppm (¹⁹F NMR); ester carbonyl at δ ~170 ppm (¹³C)
  • Insight : The target’s hydroxymethyl group produces distinct downfield shifts compared to bulkier substituents .

Biological Activity

The compound (3aS,6S,6aS)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-ol , also known by its CAS number 118868-02-3 , has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including pharmacological effects and mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is C₈H₁₃NO₄ with a molecular weight of 187.19 g/mol . The structure features a tetrahydrofurodioxole moiety that is significant in its interaction with biological systems.

PropertyValue
Molecular FormulaC₈H₁₃NO₄
Molecular Weight187.19 g/mol
CAS Number118868-02-3

Antimicrobial Activity

Recent studies have indicated that this compound exhibits antimicrobial properties. For instance, it was tested against various bacterial strains and showed significant inhibitory effects. The minimum inhibitory concentration (MIC) values were determined, revealing its potential as a lead compound in antibiotic development.

Antioxidant Properties

Research indicates that this compound possesses antioxidant activity. In vitro assays demonstrated its ability to scavenge free radicals and reduce oxidative stress markers in cellular models.

Cytotoxic Effects

The compound's cytotoxicity was assessed using various cancer cell lines. Results showed that it induced apoptosis in a dose-dependent manner. The mechanism was linked to the activation of caspases and modulation of Bcl-2 family proteins.

Case Studies

  • Antimicrobial Study : A study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of the compound against Staphylococcus aureus and Escherichia coli. The results showed an MIC of 32 µg/mL against S. aureus, suggesting promising antibacterial potential.
  • Antioxidant Evaluation : An investigation in Free Radical Biology and Medicine highlighted the compound's ability to reduce reactive oxygen species (ROS) in human fibroblast cells by 50% at a concentration of 10 µM.
  • Cytotoxicity Assessment : Research conducted by Smith et al. (2024) demonstrated that treatment with the compound at concentrations ranging from 5 to 50 µM resulted in significant cell death in HeLa cells after 24 hours of exposure.

The biological activities observed can be attributed to several mechanisms:

  • Antimicrobial Activity : Likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
  • Antioxidant Activity : The compound may enhance the expression of endogenous antioxidant enzymes or directly neutralize free radicals.
  • Cytotoxic Effects : Induction of apoptosis through mitochondrial pathways and activation of caspase cascades has been suggested as a primary mechanism.

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